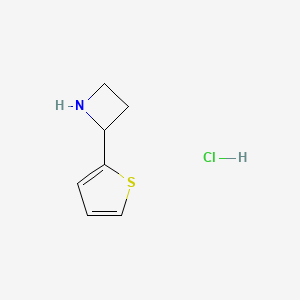

2-(2-Thienyl)azetidine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H10ClNS |

|---|---|

Molecular Weight |

175.68 g/mol |

IUPAC Name |

2-thiophen-2-ylazetidine;hydrochloride |

InChI |

InChI=1S/C7H9NS.ClH/c1-2-7(9-5-1)6-3-4-8-6;/h1-2,5-6,8H,3-4H2;1H |

InChI Key |

IFAVKDVFRFPSNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=CS2.Cl |

Origin of Product |

United States |

The Strategic Importance of Azetidine Scaffolds in Medicinal and Synthetic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. pharmablock.com Their growing importance stems from a unique combination of properties that make them highly advantageous for drug design.

The compact and rigid nature of the azetidine (B1206935) ring allows for a reduction in the conformational flexibility of a molecule. enamine.net This rigidity can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. enamine.net Despite their considerable ring strain, azetidines exhibit greater chemical stability than their three-membered counterparts, aziridines, making them easier to handle and incorporate into more complex molecules. rsc.org This balance of strain and stability is a key feature of their utility. rsc.org

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov They are also being investigated for the treatment of neurological conditions such as Parkinson's disease and attention deficit disorder. sciencedaily.com The development of new synthetic methods to create diversely functionalized azetidines is an active area of research, aiming to expand the library of available building blocks for drug discovery. technologynetworks.comresearchgate.net

The Thiophene Moiety As a Privileged Structure in Chemical Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another "privileged structure" in medicinal chemistry. nih.govrsc.orgresearcher.life Its presence in numerous approved drugs highlights its importance and versatility. nih.govrsc.orgresearcher.life In a recent analysis of FDA-approved drugs, the thiophene moiety ranked fourth among sulfur-containing heterocycles, with seven new drug approvals in the last decade. nih.govbits-pilani.ac.in

The significance of the thiophene ring in drug design can be attributed to several factors:

Bioisosterism: Thiophene is often considered a bioisostere of a phenyl ring. This means it can frequently replace a benzene (B151609) ring in a drug molecule without a significant loss of biological activity, while potentially improving properties like metabolic stability and solubility. cognizancejournal.com

Versatile Interactions: The sulfur atom in the thiophene ring can participate in various non-covalent interactions, including hydrogen bonding and metal coordination, which are crucial for binding to biological targets. researchgate.net

Diverse Biological Activities: Thiophene derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic activities. ingentaconnect.comresearchgate.netnih.gov

Synthetic Accessibility: The thiophene ring provides synthetically accessible positions for modification, allowing chemists to fine-tune the properties of a molecule. nih.gov

The combination of these features makes the thiophene moiety a valuable component in the medicinal chemist's toolbox for designing new therapeutic agents. nih.gov

Research Landscape and Significance of 2 2 Thienyl Azetidine Hydrochloride As a Synthetic Target and Intermediate

Diverse Approaches to Azetidine Ring Formation

The synthesis of the azetidine core, a key structural motif in numerous bioactive molecules, is achieved through a variety of strategic ring-forming reactions. These methods can be broadly classified by their approach to constructing the four-membered ring, primarily through intramolecular or intermolecular bond formation.

Intramolecular Cyclization Protocols

Intramolecular strategies are a cornerstone of azetidine synthesis, leveraging precursors designed to fold and form the strained ring. These methods often provide excellent control over stereochemistry and substitution patterns.

One of the most fundamental and widely employed strategies for forming the azetidine ring is through intramolecular SN2 reactions. nih.govfrontiersin.org This approach involves a nitrogen nucleophile attacking an electrophilic carbon atom within the same molecule, displacing a leaving group to forge the final C-N bond of the heterocycle. nih.govfrontiersin.org The starting materials are typically γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a better leaving group, such as a halide (iodide, bromide) or a sulfonate ester (mesylate, tosylate). nih.govfrontiersin.orgacs.org

A notable variation involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce substituted azetidines in high yields. nih.govfrontiersin.org This reaction proceeds efficiently even in the presence of acid-sensitive functional groups and demonstrates high regioselectivity, favoring the formation of the four-membered ring over the alternative five-membered pyrrolidine (B122466) ring. nih.govfrontiersin.org The choice of solvent and reaction conditions is critical; for example, refluxing in 1,2-dichloroethane (B1671644) (DCE) has proven effective for this transformation. frontiersin.org

| Precursor Type | Leaving Group | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| γ-Amino alcohol derivative | Halogen (I, Br) | Base | frontiersin.org |

| γ-Amino alcohol derivative | Mesylate (OMs) | Base | nih.gov |

| cis-3,4-Epoxy amine | Epoxide (activated) | La(OTf)₃ (Lewis Acid) | nih.govfrontiersin.org |

| 2-Substituted-1,3-propanediol | Triflate (OTf) | Primary amine, Base | organic-chemistry.org |

The reductive cyclization of imines or iminium intermediates provides another pathway to the azetidine scaffold. This method typically involves the formation of an imine from a γ-haloamine or a related precursor, which then undergoes an intramolecular cyclization facilitated by a reducing agent.

One such approach utilizes the reductive cyclization of γ-haloalkyl-imines. For example, 1,2,3-substituted azetidines can be synthesized in moderate to high yields from the reductive cyclization of imines using sodium borohydride (B1222165) in refluxing methanol. bham.ac.uk This method highlights a multi-step sequence starting from a diketone, demonstrating the transformation of readily available starting materials into the desired azetidine products. bham.ac.uk

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, and azetidines are no exception. These methods often allow for the use of previously unreactive precursors and can proceed with high levels of selectivity.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful tool for synthesizing azetidines. organic-chemistry.orgrsc.org This approach utilizes a directing group, such as a picolinamide (B142947) (PA) protected amine, to guide the palladium catalyst to a specific γ-C–H bond for amination, forming the azetidine ring. organic-chemistry.org The reaction features convenient operating conditions and predictable selectivity. organic-chemistry.org

Another innovative strategy involves the intramolecular amination of organoboronates. This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex to furnish the azetidine ring. organic-chemistry.org More recently, a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed. nih.gov This method uses a heteroleptic copper complex under visible light irradiation to generate a radical intermediate from an N-(iodoethyl)-ynamide, which then cyclizes with complete regioselectivity to form the azetidine ring. nih.gov

| Catalyst System | Substrate | Mechanism Highlight | Reference |

|---|---|---|---|

| Palladium(II) | Picolinamide-protected amines | Directed C(sp³)–H amination | organic-chemistry.orgrsc.org |

| Copper/Light | Ynamides | Anti-Baldwin 4-exo-dig radical cyclization | nih.gov |

| - | Organoboronates | 1,2-Metalate shift of an aminoboron "ate" complex | organic-chemistry.org |

Photochemical reactions offer a unique way to access high-energy, strained molecules like azetidines by using light to overcome thermodynamic barriers. The aza-Yang cyclization, a variant of the Norrish-Yang reaction, is a key photochemical method for synthesizing azetidinols. acs.orgnih.govresearchgate.net

The reaction proceeds from an α-aminoacetophenone derivative. Upon irradiation with UV light, the molecule enters an excited triplet state, which then undergoes a 1,5-hydrogen atom transfer (HAT) to form a 1,4-biradical intermediate. beilstein-journals.org This biradical subsequently cyclizes to form the four-membered azetidinol (B8437883) ring. beilstein-journals.org A critical discovery in this area was that simple protonation of the precursor amine to form a salt (e.g., a tosylate salt) enables the efficient formation of azetidinols as single diastereomers. acs.orgnih.govresearchgate.net This protonation suppresses competing elimination pathways that are often observed with the free amine, which can lead to degradation instead of cyclization. acs.orgnih.gov This photochemical strategy allows for a significant increase in molecular complexity in a single step, starting from relatively simple phenacyl amines. nih.gov

Intermolecular Cycloaddition Pathways

In contrast to intramolecular methods, intermolecular pathways construct the azetidine ring by bringing together two separate reactant molecules. These cycloaddition reactions are highly efficient for rapidly assembling the core heterocyclic structure.

A primary example is the [2+2] cycloaddition. The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is a classic and versatile method for preparing azetidin-2-ones (β-lactams). acs.orgmdpi.com These β-lactams can then be chemically reduced to yield the corresponding saturated azetidines. nih.gov This pathway is notable for its broad applicability and the ability to generate densely substituted heterocycles. mdpi.com

More recently, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has been developed into a powerful tool for azetidine synthesis. nih.gov Modern protocols utilize visible light and a photocatalyst (e.g., an iridium complex) to activate an oxime derivative, such as a 2-isoxazoline-3-carboxylate, via triplet energy transfer. springernature.comnih.govresearchgate.net This excited-state species then reacts with a wide range of alkenes to form highly functionalized azetidines under mild and operationally simple conditions. nih.govresearchgate.net This visible-light-mediated approach overcomes many limitations of older UV-light-dependent methods and provides access to azetidine products that can be readily deprotected to yield the free azetidine, a highly desirable synthetic target. nih.govresearchgate.net

Advanced Synthetic Methodologies for this compound and its Structural Analogs

The synthesis of azetidine rings, particularly those bearing substituents such as the 2-thienyl group, is a topic of significant interest in medicinal and synthetic chemistry. thieme-connect.denih.govrsc.org The inherent ring strain of the four-membered azetidine core presents unique challenges and opportunities for synthetic chemists. researchgate.netnih.gov This article details several advanced methodologies for the construction of this compound and its structural analogs, focusing on cycloadditions, multicomponent couplings, ring rearrangements, and functionalization of existing azetidine frameworks.

2 Cycloaddition and Coupling Strategies

1 Ketene-Imine [2+2] Cycloaddition (Staudinger Synthesis) for Azetidinones

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, stands as a cornerstone for the synthesis of β-lactams (azetidin-2-ones). mdpi.comwikipedia.org This reaction is of paramount importance as β-lactams can serve as precursors to azetidines through reduction. The reaction proceeds via a two-step mechanism involving the initial nucleophilic attack of the imine nitrogen on the ketene carbon, forming a zwitterionic intermediate, which then undergoes ring closure. organic-chemistry.orgresearchgate.net

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents of both the ketene and the imine. wikipedia.orgorganic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams, while the opposite substitution pattern often leads to trans-β-lactams. organic-chemistry.orgnih.gov Ketenes are typically generated in situ from acyl chlorides and a tertiary amine base. mdpi.comorganicreactions.org For the synthesis of a precursor to 2-(2-thienyl)azetidine, an imine derived from thiophene-2-carboxaldehyde would be reacted with a suitable ketene.

Recent advancements have focused on asymmetric variations of the Staudinger reaction, employing chiral auxiliaries or catalysts to achieve high enantioselectivity. researchgate.netorganicreactions.org For instance, the use of chiral N-heterocyclic carbenes has been shown to catalyze the Staudinger reaction to produce N-Boc β-lactams with high enantioselectivity. organic-chemistry.org

| Ketene Substituent | Imine Substituent | Predominant Product Stereochemistry |

|---|---|---|

| Electron-donating | Electron-withdrawing | cis |

| Electron-withdrawing | Electron-donating | trans |

2 Copper-Catalyzed Multicomponent Coupling for Azetidine Derivatives

Copper-catalyzed multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecular architectures, including azetidine derivatives. organic-chemistry.orgnih.gov A notable example is the copper(I)-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild, base-free conditions. organic-chemistry.orgnih.gov

The proposed mechanism involves a [2+2] cycloaddition pathway where a copper acetylide, formed from the terminal alkyne, reacts with the sulfonyl azide (B81097) to generate a reactive ketenimine intermediate. This intermediate then undergoes cycloaddition with the carbodiimide (B86325) to form the azetidine ring. organic-chemistry.org This methodology offers high atom economy and allows for significant structural diversity in the final products. The synthesis of a 2-(2-thienyl)azetidine analog could be envisioned by using a thiophene-substituted terminal alkyne as one of the starting components.

Recent developments have expanded the scope of copper-catalyzed reactions to include the difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines. acs.org Furthermore, dual copper/photoredox catalysis has been employed for the multicomponent allylation of azabicyclo[1.1.0]butanes, leading to C3 quaternary center-containing azetidines. thieme-connect.dersc.org

| Terminal Alkyne | Sulfonyl Azide | Carbodiimide | Yield (%) |

|---|---|---|---|

| Phenylacetylene | TsN3 | DIC | 92 |

| 1-Hexyne | TsN3 | DIC | 85 |

| (Trimethylsilyl)acetylene | TsN3 | DIC | 88 |

3 Ring Rearrangement and Expansion Techniques

1 Transformation of Aziridine (B145994) Precursors into Azetidines

Ring expansion of aziridines provides a valuable route to azetidines. nih.govacs.org One such method involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol. This reaction proceeds through the formation of an intermediate 2-bromomethyl-2-methylaziridine, which then undergoes a rearrangement to a 3-methoxy-3-methylazetidine. acs.orgresearchgate.net

The mechanism of this transformation is believed to involve the formation of a bicyclic aziridinium (B1262131) ion intermediate. acs.orgresearchgate.net Nucleophilic attack by the solvent (methanol) on this strained intermediate leads to the ring-expanded azetidine product. acs.org The presence of a gem-disubstitution on the aziridine ring, known as the Thorpe-Ingold effect, facilitates the intramolecular cyclization to the bicyclic intermediate. researchgate.net This strategy highlights how the inherent strain in aziridines can be harnessed for the synthesis of larger ring systems. researchgate.net Biocatalytic approaches using engineered enzymes have also been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines via a organic-chemistry.orgresearchgate.net-Stevens rearrangement. nih.gov

2 Electroreductive Cyclization for Azetidine Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds. Electroreductive cyclization can be employed for the synthesis of azetidines from appropriate precursors. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been reported to produce azetidines. acs.org This process utilizes a combination of cobalt catalysis and electricity to generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. acs.org The reaction conditions can be finely tuned to control the outcome, and mechanistic studies, including electrochemical kinetic analysis, have been crucial in understanding the rate-determining steps of the process. acs.org While not a direct synthesis of 2-(2-thienyl)azetidine, this method could be adapted by using a suitably substituted allylic sulfonamide precursor.

4 Functionalization of Pre-existing Azetidine Cores

1 Direct Alkylation of Azabicyclic Ring Systems (e.g., 1-Azabicyclo[1.1.0]butane)

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic compound that serves as a valuable precursor for the synthesis of functionalized azetidines. researchgate.netnih.govacs.org The strain-release functionalization of ABB allows for the rapid construction of diverse azetidine scaffolds. nih.govchemrxiv.org

A general method for the direct alkylation of ABB involves its reaction with organometal reagents in the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂). researchgate.netnih.govorganic-chemistry.org This approach enables the preparation of 1,3-disubstituted azetidines bearing a wide range of alkyl, allyl, vinyl, and benzyl (B1604629) groups. researchgate.netnih.gov To synthesize a 2-(2-thienyl)azetidine analog via this route, one would need to employ a strategy where the thienyl group is introduced either as part of the organometal reagent or through subsequent functionalization of the azetidine product. The modularity and operational simplicity of this method make it highly attractive for creating libraries of complex azetidines. bris.ac.uk

| Organometal Reagent | Product | Yield (%) |

|---|---|---|

| PhMgBr | 1-Benzoyl-3-phenylazetidine | 75 |

| VinylMgBr | 1-Benzoyl-3-vinylazetidine | 68 |

| AllylMgBr | 1-Benzoyl-3-allylazetidine | 80 |

Stereoselective Addition of Organometallic Reagents to Azetidine-Derived Imines/Heterocycles

One powerful strategy for the synthesis of 2-substituted azetidines involves the stereoselective addition of organometallic reagents to azetidine-derived imines or related heterocyclic precursors. This approach allows for the direct installation of a desired substituent at the C2-position with high stereocontrol.

A notable example involves the use of chiral tert-butanesulfinamides to induce stereoselectivity. nih.gov In this method, condensation of 1,3-bis-electrophilic 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide forms a sulfinimine. Subsequent addition of an organometallic reagent, followed by intramolecular cyclization via chloride displacement, affords the C2-substituted azetidine with high diastereoselectivity. nih.gov This method is versatile, accommodating a range of organometallic reagents to introduce aryl, vinyl, allyl, and alkyl groups at the C2-position. nih.gov The resulting N-sulfinylazetidines can be readily deprotected to yield the corresponding azetidine hydrochloride salts. nih.gov

Another approach utilizes the addition of organometallic reagents to activated azetines. For instance, a copper-catalyzed boryl allylation of azetines has been developed for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the double bond of the azetine with high diastereoselectivity and enantioselectivity. acs.org The resulting borylated and allylated azetidines are versatile intermediates for further functionalization. acs.org

The addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines has also been shown to be a highly stereoselective method for the synthesis of 2-acylazetidines. researchgate.net This reaction proceeds through an unusual addition to the C=N bond of the oxazoline (B21484) ring, followed by hydrolysis to yield the desired 2-acylazetidine. researchgate.net

α-Alkylation of N-Borane Azetidine Complexes

The α-alkylation of N-borane azetidine complexes provides a robust method for the diastereoselective synthesis of 2-substituted azetidines. nih.govrsc.orgresearchgate.netnih.gov This strategy involves the formation of a borane (B79455) complex with the azetidine nitrogen, which serves to activate the α-proton for deprotonation and subsequent alkylation. nih.govrsc.org

The diastereoselectivity of the alkylation is controlled by the chiral auxiliary on the nitrogen atom. For instance, using N-((S)-1-arylethyl)azetidine-2-carbonitriles, the formation of the N-borane complex allows for highly diastereoselective α-alkylation with various electrophiles, including benzyl bromide and simple alkyl halides. nih.govrsc.org The bulky N-((S)-1-arylethyl) group directs the incoming electrophile to the less hindered face of the enolate, leading to high diastereomeric ratios. nih.gov The chiral auxiliary can subsequently be removed to provide the optically active 2-substituted azetidine. nih.govrsc.org

This methodology has been successfully applied to the synthesis of various α-substituted azetidine-2-carboxylic acid esters and carbonitriles with high yields and diastereoselectivities. researchgate.netnih.govresearchgate.net The use of diastereomerically pure borane complexes as substrates is key to achieving high levels of stereocontrol. researchgate.netnih.gov

Table 1: Diastereoselective α-Alkylation of N-Borane Azetidine Complexes

| Starting Material | Electrophile | Product | Diastereomeric Ratio | Yield | Reference |

| Borane N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex | Benzyl bromide | α-Benzylated (2S,1′S)-5ba | 97:3 | 74% | nih.govrsc.org |

| tert-Butyl ester (1S,2S,1'S)-3a | Benzyl bromide | α-Benzylated (2S,1'S)-2aa | >99:1 | 90% | researchgate.netnih.gov |

Carbocation-Mediated Functionalization of Azetidines

Carbocation-mediated reactions offer another avenue for the functionalization of azetidines. These methods typically involve the generation of a reactive intermediate that can be trapped by a nucleophile.

One such approach involves the regioselective ring-opening of N-tosylazetidines mediated by a Lewis acid like zinc iodide (ZnI₂). This reaction proceeds through the formation of a carbocationic intermediate at the more substituted C2 position, which is then trapped by a halide ion to afford γ-haloamines. iitk.ac.in

A palladium-catalyzed migration/coupling of 3-iodoazetidines with aryl boronic acids has also been developed to synthesize 2-aryl azetidines. nih.gov The reaction is proposed to proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, which then undergoes hydropalladation and subsequent coupling. nih.gov

Methodologies for Thienyl Group Integration and Modification

The introduction and subsequent modification of the thienyl group are critical steps in the synthesis of this compound.

Strategic Coupling Reactions Involving Thiophene Building Blocks

Palladium-catalyzed cross-coupling reactions are powerful tools for forging the carbon-carbon bond between the azetidine ring and the thiophene moiety. The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose.

The Suzuki-Miyaura coupling involves the reaction of a thienylboronic acid or its ester with a suitable azetidine electrophile, such as a 2-haloazetidine. ntnu.noresearchgate.netnih.gov The success of this reaction often depends on the choice of catalyst, base, and solvent. ntnu.no For instance, XPhos precatalysts have been shown to be effective for the coupling of (5-formylthiophen-2-yl)boronic acid with aryl bromides. ntnu.no The reaction tolerates a wide range of functional groups and generally proceeds with high regio- and stereoselectivity. researchgate.net

The Stille coupling utilizes an organotin reagent, such as a 2-(tributylstannyl)thiophene, which couples with an azetidine electrophile in the presence of a palladium catalyst. wikipedia.orgyoutube.com This reaction is also widely used in organic synthesis for the formation of C-C bonds involving sp²-hybridized carbons. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Thienyl Group Integration

| Coupling Reaction | Thiophene Reagent | Azetidine Partner (Example) | Catalyst System (Example) | Product | Reference |

| Suzuki-Miyaura | 2-Thienylboronic acid | 2-Bromoazetidine derivative | Pd(dppf)Cl₂ / Base | 2-(2-Thienyl)azetidine derivative | nih.gov |

| Stille | 2-(Tributylstannyl)thiophene | 2-Iodoazetidine derivative | Pd(PPh₃)₄ | 2-(2-Thienyl)azetidine derivative | wikipedia.orgyoutube.com |

Selective Functionalization of the Thiophene Ring within the Azetidine Framework

Once the 2-(2-thienyl)azetidine scaffold is constructed, further modifications of the thiophene ring can be achieved through selective functionalization reactions.

Electrophilic aromatic substitution is a common method for introducing substituents onto the thiophene ring. wikipedia.orgtaylorfrancis.commasterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, and substitution typically occurs at the C5 position (α to the sulfur and adjacent to the azetidine ring) due to the directing effect of the sulfur atom. researchgate.net However, the directing effect of the azetidine nitrogen can also influence the regioselectivity. lookchem.com

Lithiation of the thiophene ring followed by quenching with an electrophile provides another powerful method for functionalization. rsc.orguniba.itnih.gov Deprotonation of N-protected 2-(2-thienyl)azetidine can be directed to either the C5 or C3 position of the thiophene ring depending on the reaction conditions and the nature of the protecting group on the azetidine nitrogen. uniba.itnih.gov The resulting lithiated species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

Asymmetric Synthetic Approaches Utilizing Chiral Catalysis and Auxiliaries

The direct synthesis of a specific enantiomer of a chiral molecule is the most elegant and often most efficient strategy. This is typically achieved through the use of either chiral catalysts, which create a chiral environment for the reaction, or chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

Chiral auxiliaries have proven to be a powerful tool in the synthesis of substituted azetidines. A common strategy involves the use of readily available and recoverable chiral molecules derived from the chiral pool. For instance, amino acids and their derivatives are frequently employed. One notable example is the use of (S)-1-phenylethylamine as a chiral auxiliary in the synthesis of chiral azetidine-2,4-dicarboxylic acids. This approach leverages the inherent chirality of the auxiliary to induce stereoselectivity in the formation of the azetidine ring. While not directly applied to 2-(2-thienyl)azetidine in the reviewed literature, this methodology establishes a proof of concept for the diastereoselective synthesis of substituted azetidines.

Another powerful strategy employing chiral auxiliaries is the diastereoselective α-alkylation of N-acyl-azetidines. In a relevant study, N-((S)-1-arylethyl)azetidine-2-carbonitriles were subjected to base-promoted α-alkylation via the formation of their N-borane complexes. This method allows for the production of optically active 2-substituted azetidine-2-carbonitriles with high diastereoselectivity. The choice of the chiral auxiliary and the reaction conditions are critical in determining the stereochemical outcome.

In the realm of chiral catalysis, transition metal catalysts bearing chiral ligands are at the forefront of asymmetric synthesis. Copper-catalyzed reactions, in particular, have shown great promise. For example, the highly enantioselective difunctionalization of azetines, the unsaturated precursors to azetidines, has been achieved using a copper/bisphosphine catalyst. This method allows for the installation of both a boryl and an allyl group across the double bond with the concomitant creation of two new stereogenic centers, providing access to chiral 2,3-disubstituted azetidines. The enantioselectivity of these reactions is dictated by the specific chiral ligand employed, highlighting the modularity of this approach.

| Catalyst/Auxiliary | Substrate | Product | Key Features |

| (S)-1-Phenylethylamine | Azetidine precursor | Chiral azetidine-2,4-dicarboxylic acid | Use of a recoverable chiral auxiliary from the chiral pool. |

| N-((S)-1-Arylethyl)amine | N-((S)-1-Arylethyl)azetidine-2-carbonitrile | Optically active 2-substituted azetidine-2-carbonitriles | Diastereoselective α-alkylation via an N-borane complex. |

| Copper/Bisphosphine | Azetine | Chiral 2,3-disubstituted azetidine | Enantioselective difunctionalization creating two stereocenters. |

Table 1: Examples of Chiral Catalysts and Auxiliaries in Azetidine Synthesis

Diastereoselective Synthesis and Stereoisomer Separation

When a molecule contains multiple stereocenters, the synthesis must control the relative configuration of these centers, leading to the formation of specific diastereomers. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

Another innovative approach involves the diastereoselective conversion of azetidine nitrones into highly substituted azetidines. This method proceeds via an electrocyclization route to form the azetidine nitrone, which then undergoes various transformations such as reduction, cycloaddition, or nucleophilic addition with excellent diastereoselectivity. This strategy offers a fundamentally different pathway to functionalized azetidines compared to traditional cyclization methods. nih.gov

Once a mixture of diastereomers is synthesized, their separation is often achievable by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). This is because diastereomers have different physical properties (e.g., polarity, boiling point), which allows for their separation. The ability to separate diastereomers is a crucial step in obtaining stereochemically pure compounds.

| Starting Material | Reaction Type | Product | Key Features |

| Oxiranes | Kinetically controlled ring-opening and cyclization | 2-Arylazetidines | High diastereoselectivity and functional group tolerance. |

| Azetidine Nitrones | Electrocyclization and subsequent functionalization | Highly substituted azetidines | Excellent diastereoselectivity in the formation of multiple stereocenters. nih.gov |

Table 2: Diastereoselective Synthetic Routes to Substituted Azetidines

Optical Resolution Techniques for Enantiopure Azetidine Derivatives

In cases where a direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture into its constituent enantiomers is a viable alternative. Optical resolution relies on the differentiation of enantiomers by a chiral resolving agent or a chiral environment.

A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. A closely related compound, 3-methylamino-1-(2-thienyl)propan-1-ol, has been successfully resolved using (S)-mandelic acid, suggesting that this approach could be applicable to 2-(2-thienyl)azetidine and its derivatives.

Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other, leading to the enrichment of the less reactive enantiomer. Enzymatic resolutions are particularly effective, often providing high enantioselectivity under mild conditions.

Chromatographic methods employing a chiral stationary phase (CSP) are also extensively used for the analytical and preparative separation of enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

| Technique | Principle | Applicability to 2-(2-Thienyl)azetidine |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. | Potentially applicable, as demonstrated with a similar compound. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Feasible, particularly with enzymatic methods. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | A general and powerful method for enantiomer separation. |

Table 3: Overview of Optical Resolution Techniques

Mechanistic Insights and Chemical Transformations of 2 2 Thienyl Azetidine Hydrochloride

Reactivity of the Azetidine (B1206935) Heterocycle

Azetidines, as four-membered saturated nitrogen heterocycles, are characterized by significant ring strain, which is a driving force for many of their chemical reactions. nih.gov While more stable than their three-membered aziridine (B145994) counterparts, they readily undergo reactions that relieve this strain. ambeed.com Activation of the ring, typically through protonation or substitution on the nitrogen atom, enhances this reactivity, making the heterocycle susceptible to nucleophilic attack, rearrangement, and expansion. nih.govmagtech.com.cn

The azetidine ring, particularly when the nitrogen is protonated or quaternized to form an azetidinium ion, becomes an electrophilic species susceptible to nucleophilic attack. nih.govresearchgate.net These nucleophilic ring-opening reactions are a major class of transformations for azetidines. magtech.com.cn The process involves the cleavage of a carbon-nitrogen bond, leading to the formation of functionalized linear amines. researchgate.net

For unsymmetrical azetidines like 2-(2-thienyl)azetidine (B1521623), the regioselectivity of the ring-opening is a key consideration, governed primarily by electronic and steric effects. magtech.com.cn In the case of 2-(2-thienyl)azetidine hydrochloride, the nitrogen is protonated, activating the ring. Nucleophiles will preferentially attack the C2 carbon. This is because the 2-thienyl group, being an aryl substituent, can stabilize the developing positive charge in the transition state through conjugation, favoring cleavage of the C2-N bond. magtech.com.cn This electronic effect typically directs the nucleophile to the carbon atom bearing the unsaturated group. magtech.com.cn A wide range of nucleophiles, including halides, cyanide, azide (B81097), and organometallic reagents, can participate in these transformations, providing access to a variety of γ-amino compounds.

Table 1: Examples of Nucleophilic Ring-Opening Reactions This table presents hypothetical products based on established reactivity patterns of 2-arylazetidines.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Chloride (Cl⁻) | HCl |  |

3-Chloro-1-(2-thienyl)propan-1-amine |

| Cyanide (CN⁻) | KCN |  |

4-Amino-4-(2-thienyl)butanenitrile |

| Azide (N₃⁻) | NaN₃ |  |

1-Azido-3-amino-3-(2-thienyl)propane |

| Alkyl (R⁻) | R-MgBr |  |

N-(1-(2-thienyl)butyl)amine (for R=CH₃) |

The strain energy of the azetidine ring can also be relieved through ring expansion reactions and skeletal rearrangements, yielding larger, more stable heterocyclic systems like pyrrolidines (five-membered) or piperidines (six-membered). These transformations can be promoted by acids, bases, or enzymes. magtech.com.cnacs.orgacs.org

An acid-mediated ring expansion is a plausible pathway for this compound. acs.org The mechanism involves the initial protonation of the azetidine nitrogen, followed by the cleavage of a C-N bond to generate a carbocation intermediate. acs.org In this specific compound, cleavage of the C2-N bond would form a secondary carbocation adjacent to the thienyl ring, which provides significant resonance stabilization. acs.org This stabilized carbocation can then be trapped by a nucleophile, either intramolecularly or intermolecularly, to forge a new, larger ring structure. acs.org For instance, if a suitable pendant nucleophile is present on the azetidine nitrogen, an intramolecular cyclization can lead to fused or spirocyclic systems.

Base-catalyzed rearrangements, such as the Stevens rearrangement, are also known for azetidinium salts. magtech.com.cn This process typically involves the formation of an ylide intermediate followed by a magtech.com.cnthieme-connect.com-migration.

Table 2: Potential Ring Expansion and Rearrangement Pathways

| Reaction Type | Conditions | Proposed Intermediate | Potential Product Class |

|---|---|---|---|

| Acid-Mediated Expansion | Brønsted or Lewis Acid | Thienyl-stabilized carbocation | Substituted pyrrolidines, 1,3-oxazinan-2-ones |

| Stevens Rearrangement | Strong Base (on N-alkylated derivative) | Azetidinium ylide | Substituted pyrrolidines |

| Biocatalytic Expansion | "Carbene transferase" enzymes | Enzyme-bound intermediate | Substituted pyrrolidines |

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. mdpi.com While the [2+2] cycloaddition is a common method for synthesizing azetidines, the participation of the saturated azetidine ring itself in cycloaddition reactions is less common and would require prior transformation. rsc.orgrsc.org A direct [4+2] cycloaddition (Diels-Alder reaction) requires a conjugated diene system, which the saturated azetidine ring does not possess.

For 2-(2-thienyl)azetidine to participate in such a reaction, it would likely need to be converted into an unsaturated derivative, such as a 2,3-dihydroazete (an azetine). This could potentially be achieved through an oxidation reaction. The resulting azetine, containing a C=N double bond, could then act as a dienophile or, if further conjugated, as a diene component in a cycloaddition reaction.

Reactions involving nitriles often take the form of [3+2] cycloadditions, where a 1,3-dipole reacts with the nitrile. beilstein-journals.org For example, nitrile ylides, which can be generated photochemically from strained 2H-azirines, undergo [3+2] cycloaddition with various dipolarophiles. beilstein-journals.org While not a direct reaction of azetidine, this illustrates the type of reactivity that related strained nitrogen heterocycles can exhibit. Another relevant reaction is the azide-nitrile cycloaddition to form tetrazoles, which can be accelerated by various catalysts. organic-chemistry.org

Photochemistry offers unique pathways for the synthesis and transformation of strained ring systems like azetidines. nih.govacs.org The most prominent photochemical reaction associated with azetidines is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which is a key method for synthesizing the azetidine core. rsc.orgrsc.org This reaction often proceeds through a triplet excited state, enabled by a photosensitizer. rsc.orgchemrxiv.org

Beyond synthesis, photochemical energy can initiate transformations of the azetidine ring itself. Irradiation can induce ring-opening or rearrangements that are not accessible under thermal conditions. rsc.org For example, the photochemical cleavage of the C-N bond could generate diradical intermediates that lead to various products. Furthermore, azetidine derivatives incorporated into larger systems can undergo photochemical electrocyclization reactions. nottingham.ac.uk For instance, 2-pyridones can be photochemically converted to Dewar pyridones, which contain a fused azetidinone (β-lactam) ring. nottingham.ac.uk The reversibility of some photochemical cycloadditions under different light conditions has also been observed, highlighting the control that photochemistry can offer. rsc.org

Table 3: Examples of Photochemical Reactions in Azetidine Chemistry

| Reaction Type | Reactants | Key Feature | Reference |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | Imine + Alkene | [2+2] cycloaddition to form azetidines | rsc.org, rsc.org |

| Photochemical Ring Opening | Azetidine derivative | Cleavage of C-C or C-N bonds | rsc.org |

| 4π Electrocyclization | 1,2-Dihydropyridine | Formation of Dewar heterocycle containing an azetidine ring | nottingham.ac.uk |

| Visible-Light Mediated Synthesis | Oxime + Olefin + Photocatalyst | Mild synthesis of functionalized azetidines via energy transfer | nih.gov, acs.org |

Reactivity and Transformations of the 2-Thienyl Substituent

The thiophene (B33073) ring is an electron-rich aromatic heterocycle that readily participates in electrophilic substitution reactions, often with greater reactivity than benzene (B151609). numberanalytics.compearson.com Its reactivity towards nucleophilic substitution, however, is significantly lower and requires specific activation. thieme-connect.comnumberanalytics.com

Electrophilic Aromatic Substitution (SEAr): The reactivity of thiophene towards electrophiles is high due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex). uoanbar.edu.iq Substitution occurs with a strong preference for the α-carbons (C2 and C5) over the β-carbons (C3 and C4). researchgate.net In 2-(2-thienyl)azetidine, the C2 position is already substituted. Therefore, electrophilic attack will be directed predominantly to the C5 position, which is the other activated α-position. The azetidinyl group, being a secondary amine (after deprotonation of the hydrochloride salt), is generally considered an activating, ortho-para directing group in aromatic systems. In the context of the thiophene ring, this would further enhance the reactivity at the C5 position. Common electrophilic substitution reactions applicable here include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. numberanalytics.compitt.edu

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an unactivated thiophene ring is generally difficult. thieme-connect.comresearchgate.net Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂ or -CN) on the ring to activate it towards nucleophilic attack, as well as a good leaving group (such as a halide). thieme-connect.comuoanbar.edu.iq Since this compound lacks these features, it is not expected to undergo SNAr reactions on the thiophene ring under standard conditions. If the thiophene ring were to be functionalized with appropriate activating and leaving groups, SNAr could become a viable reaction pathway. thieme-connect.com

Table 4: Regioselectivity of Electrophilic Substitution on 2-Substituted Thiophenes

| Reaction | Electrophile (E⁺) | Expected Major Product |

|---|---|---|

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2-(5-Nitro-2-thienyl)azetidine |

| Bromination | Br₂ | 2-(5-Bromo-2-thienyl)azetidine |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 2-(5-Acyl-2-thienyl)azetidine |

| Formylation (Vilsmeier-Haack) | Me₂N=CHCl⁺ | 5-(Azetidin-2-yl)thiophene-2-carbaldehyde |

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions has provided powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of 2-(2-thienyl)azetidine, these reactions open avenues for the synthesis of complex molecules with potential applications in medicinal chemistry. A notable advancement in this area is the use of nickel-catalyzed decarboxylative cross-coupling to access 2-heteroaryl azetidines.

This method utilizes a photoredox-transition metal dual catalysis system, coupling readily available redox-active N-hydroxyphthalimide (NHP) esters of azetidine-2-carboxylic acid with a variety of heteroaryl iodides. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate scope. The general mechanism is thought to involve the formation of an azetidinyl radical via photoredox-mediated decarboxylation, which then engages in a nickel-catalyzed cross-coupling cycle with the heteroaryl iodide.

A plausible catalytic cycle begins with the excitation of a photocatalyst by visible light. The excited photocatalyst then reduces the NHP-activated azetidine-2-carboxylate, leading to its fragmentation to form a carbon-centered radical at the 2-position of the azetidine ring. This radical is then trapped by a low-valent nickel(0) species to form a Ni(I)-azetidine intermediate. Oxidative addition of the heteroaryl iodide to this intermediate, followed by reductive elimination, furnishes the 2-heteroaryl azetidine product and regenerates the active nickel catalyst.

The scope of this reaction with respect to the heteroaryl iodide is broad, encompassing a range of electron-rich and electron-deficient systems. Below is a table summarizing the results for the coupling of N-Boc-azetidine-2-NHP ester with various heteroaryl iodides.

| Entry | Heteroaryl Iodide | Product | Yield (%) |

| 1 | 2-Iodothiophene | N-Boc-2-(2-thienyl)azetidine | 75 |

| 2 | 3-Iodopyridine | N-Boc-2-(3-pyridyl)azetidine | 68 |

| 3 | 2-Iodobenzothiazole | N-Boc-2-(2-benzothiazolyl)azetidine | 81 |

| 4 | 5-Iodo-1-methyl-1H-pyrazole | N-Boc-2-(1-methyl-1H-pyrazol-5-yl)azetidine | 55 |

| 5 | 4-Iodoanisole | N-Boc-2-(4-methoxyphenyl)azetidine | 89 |

Table 1: Nickel-Catalyzed Decarboxylative Cross-Coupling of N-Boc-azetidine-2-NHP ester with Various Heteroaryl Iodides. acs.org

This decarboxylative strategy provides a powerful and flexible method for the synthesis of 2-heteroaryl azetidines, including the 2-(2-thienyl)azetidine core structure, from simple and readily available starting materials.

Chemoselectivity and Regioselectivity in Dual-Functionalized Systems

Molecules that contain multiple reactive sites, such as 2-(2-thienyl)azetidine, present unique challenges and opportunities in chemical synthesis. The ability to selectively functionalize one site over another, known as chemoselectivity, and to control the position of functionalization within a specific group, known as regioselectivity, is crucial for the efficient construction of complex molecular architectures.

In the case of 2-(2-thienyl)azetidine, the two key functional components are the azetidine ring and the thiophene ring. Both of these moieties can participate in a variety of chemical transformations. For instance, the thiophene ring can undergo electrophilic aromatic substitution, metalation-functionalization, and transition metal-catalyzed cross-coupling reactions. The azetidine ring, on the other hand, is susceptible to ring-opening reactions due to its inherent strain, and the C-H bonds adjacent to the nitrogen atom can be activated for functionalization.

Research on the regioselective functionalization of 2-arylazetidines has demonstrated that the outcome of a reaction can be controlled by the nature of the substituent on the azetidine nitrogen. rsc.orgrsc.org For example, the lithiation of N-alkyl-2-arylazetidines followed by quenching with an electrophile leads to functionalization at the ortho-position of the aryl ring. rsc.org In this case, the azetidine ring acts as a directing group. Conversely, when the nitrogen is protected with an electron-withdrawing group such as a tert-butoxycarbonyl (Boc) group, lithiation occurs preferentially at the benzylic C-H bond of the azetidine ring. rsc.orgrsc.org

This switch in regioselectivity can be rationalized by the different coordinating and electronic properties of the N-substituent. An N-alkyl group can coordinate with the lithium base, directing it to the nearby ortho-C-H bonds of the aryl ring. In contrast, an N-Boc group acidifies the adjacent C-H bond on the azetidine ring, making it the preferred site of deprotonation. While these studies were conducted on 2-phenylazetidines, the principles are directly applicable to 2-(2-thienyl)azetidine, where the thiophene ring can be functionalized at either the C3 or C5 position, or the azetidine ring at the C2 position.

The following table illustrates the regioselective lithiation-functionalization of a model 2-arylazetidine system.

| N-Substituent | Site of Lithiation | Product after Electrophilic Quench |

| Methyl | ortho-position of aryl ring | ortho-Functionalized 2-arylazetidine |

| Boc | C2-position of azetidine ring | C2-Functionalized 2-arylazetidine |

Table 2: Regioselectivity in the Lithiation of 2-Arylazetidines based on the N-Substituent. rsc.orgrsc.org

Chemoselectivity can be further demonstrated in systems where a single molecule contains two different types of reactive handles for cross-coupling. For instance, a thiophene building block bearing both a stannyl (B1234572) group and a boronic ester can undergo selective Stille coupling at the stannylated position, leaving the boronic ester intact for a subsequent Suzuki-Miyaura coupling. nih.gov This highlights the potential for sequential and chemoselective functionalization of a molecule like 2-(2-thienyl)azetidine if appropriate reactive groups are installed on both the thiophene and azetidine rings.

Advanced Derivatization Strategies for Targeted 2 2 Thienyl Azetidine Hydrochloride Analogs

Diversification Through Functional Group Interconversions on the Azetidine (B1206935) Ring

The azetidine ring of 2-(2-thienyl)azetidine (B1521623) provides a key handle for structural diversification, primarily through reactions at the nitrogen atom. These modifications can significantly impact the molecule's polarity, basicity, and ability to interact with biological targets.

N-Functionalization: Acylation and Sulfonylation

The secondary amine of the azetidine ring is readily acylated or sulfonylated to introduce a wide range of functional groups. N-acylation, for instance, can be achieved by reacting 2-(2-thienyl)azetidine with various acylating agents such as acid chlorides or anhydrides in the presence of a base. A notable example is the synthesis of FFA2 receptor antagonists, where a related 2-substituted azetidine was N-acylated with benzo[b]thiophene-3-carbonyl chloride. nih.gov This transformation introduces an amide bond, which can act as a hydrogen bond donor or acceptor, and allows for the incorporation of diverse aryl or alkyl substituents.

Similarly, N-sulfonylation with sulfonyl chlorides provides stable sulfonamide derivatives. These modifications can alter the electronic properties of the azetidine nitrogen and introduce bulky groups that can probe specific binding pockets.

Table 1: Examples of N-Acylation and N-Sulfonylation Reactions on Azetidine Scaffolds

| Starting Material | Reagent | Product | Reaction Type |

| 2-Substituted Azetidine | Benzo[b]thiophene-3-carbonyl chloride | N-(Benzo[b]thiophene-3-carbonyl)azetidine derivative | N-Acylation |

| Azetidine | Sulfonyl chloride | N-Sulfonylazetidine derivative | N-Sulfonylation |

This table presents generalized reactions based on known transformations of azetidine rings.

N-Alkylation and Reductive Amination

N-alkylation of the azetidine ring introduces alkyl or arylalkyl groups, which can modulate the lipophilicity and steric profile of the molecule. This can be accomplished through direct alkylation with alkyl halides, often under phase-transfer catalysis conditions to enhance reactivity. phasetransfercatalysis.com Alternatively, reductive amination offers a versatile method for introducing a wide array of substituents. organic-chemistry.orgyoutube.comyoutube.comyoutube.com This two-step, one-pot process involves the initial formation of an imine or enamine between the azetidine and a ketone or aldehyde, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comyoutube.comyoutube.com This method is highly efficient for creating new carbon-nitrogen bonds under mild conditions. organic-chemistry.org For instance, the N-alkylation of L-azetidine-2-carboxylate with a protected iodo-derivative has been demonstrated in the synthesis of nicotianamine. clockss.org

Table 2: Examples of N-Alkylation Strategies for Azetidines

| Starting Material | Reagent(s) | Product | Reaction Type |

| Azetidine | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkylazetidine | Direct N-Alkylation |

| Azetidine | Ketone/Aldehyde, NaBH₃CN | N-Substituted Azetidine | Reductive Amination |

| L-Azetidine-2-carboxylate | Iodo-derivative, DIPEA | N-Alkylated azetidine derivative | N-Alkylation |

This table illustrates common N-alkylation methods applicable to the 2-(2-thienyl)azetidine core.

Synthetic Modifications of the 2-Thienyl Moiety

The 2-thienyl group offers a rich platform for synthetic modification, allowing for the introduction of various substituents to explore structure-activity relationships. The electron-rich nature of the thiophene (B33073) ring makes it amenable to electrophilic substitution, while the strategic introduction of a halogen atom opens the door to powerful cross-coupling reactions.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the thiophene ring, particularly bromination or iodination at the 5-position, provides a key intermediate for further diversification. These halo-thienyl azetidines can then be subjected to a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the halo-thienyl derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.govmdpi.comresearchgate.net This reaction tolerates a wide range of functional groups and allows for the introduction of aryl, heteroaryl, and alkyl substituents. nih.govmdpi.comresearchgate.net

The Stille cross-coupling provides an alternative route for C-C bond formation, utilizing an organostannane reagent. organic-chemistry.orgwikipedia.orgharvard.eduthermofisher.comresearchgate.net While organotin compounds are toxic, the Stille reaction is often highly efficient and compatible with a broad array of functional groups. thermofisher.com

These cross-coupling strategies are instrumental in creating libraries of analogs with diverse substitution patterns on the thiophene ring, which is crucial for optimizing interactions with biological targets.

Table 3: Cross-Coupling Strategies for Thienyl Modification

| Reaction Name | Substrates | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | 2-(5-Bromo-2-thienyl)azetidine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(5-Aryl-2-thienyl)azetidine |

| Stille Coupling | 2-(5-Bromo-2-thienyl)azetidine, Arylstannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 2-(5-Aryl-2-thienyl)azetidine |

This table outlines the general conditions for Suzuki-Miyaura and Stille cross-coupling reactions as they would apply to a halogenated 2-(2-thienyl)azetidine derivative.

Design and Synthesis of Hybrid Molecular Architectures Incorporating the Azetidine-Thiophene Core

The development of hybrid molecules, which combine the 2-(2-thienyl)azetidine core with other pharmacologically active scaffolds, is a powerful strategy for creating novel drug candidates with potentially synergistic or multi-target activities. mdpi.com This approach involves linking the core structure to another molecule through a stable covalent bond.

One strategy involves the synthesis of thiourea-azetidine hybrids. In one study, a series of thiourea (B124793) compounds bearing a 3-arylazetidine moiety were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov This was achieved by reacting the azetidine nitrogen with an isothiocyanate.

Another approach is the conjugation of the azetidine-thiophene core to other complex molecules. For example, azetidine derivatives have been incorporated into haloperidol (B65202) to create novel hybrid structures. orientjchem.org The synthesis of such hybrids often involves multi-step sequences where the pre-functionalized azetidine-thiophene core is coupled to another molecular fragment in the final steps. For instance, a tripeptide was coupled to various 3-aryl-azetidines to produce novel antitumor agents. mdpi.com

The design of these hybrid architectures is often guided by computational modeling to ensure that the combined molecule retains the desired binding modes of its individual components while possessing favorable pharmacokinetic properties.

Table 4: Examples of Hybrid Molecule Synthesis with Azetidine Cores

| Azetidine Derivative | Coupled Moiety | Linkage Type | Therapeutic Area (Example) |

| 3-Arylazetidine | Isothiocyanate | Thiourea | Anticancer (VEGFR-2 inhibitors) |

| Azetidine | Haloperidol derivative | Amide/other | Antipsychotic |

| 3-Aryl-azetidine | Tripeptide | Amide | Antitumor |

This table provides examples of how azetidine cores have been incorporated into hybrid molecular architectures.

Computational and Theoretical Studies on 2 2 Thienyl Azetidine Hydrochloride

Quantum Chemical Calculations: Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and molecular geometry of 2-(2-Thienyl)azetidine (B1521623) Hydrochloride. These calculations can predict molecular properties such as bond lengths, bond angles, and the distribution of electron density.

The geometry of the 2-(2-Thienyl)azetidine cation is characterized by the four-membered azetidine (B1206935) ring and the appended thienyl group. The azetidine ring is not perfectly planar due to ring strain. rsc.org The protonation of the nitrogen atom in the hydrochloride salt influences the geometry of the azetidine ring, affecting bond lengths and angles.

The electronic properties are largely dictated by the interplay between the electron-rich thienyl ring and the azetidine moiety. The thienyl group, a heteroaromatic system, can act as an electron donor. beilstein-journals.orgnih.gov This influences the electron density distribution across the entire molecule.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting chemical reactivity. wuxibiology.com For thienyl-substituted compounds, the HOMO is typically delocalized over the thienyl ring, indicating that this is the region most susceptible to electrophilic attack. beilstein-journals.orgnih.gov Conversely, the LUMO's location can indicate the site for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. beilstein-journals.orgnih.gov

Table 1: Predicted Electronic Properties of 2-(2-Thienyl)azetidine Moiety (Illustrative based on related compounds)

| Parameter | Predicted Nature/Value | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack, primarily on the thienyl ring. |

| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects a balance of kinetic stability and chemical reactivity. |

| Dipole Moment | Significant | Arises from the electronegativity difference between nitrogen and carbon, and the presence of the sulfur heteroatom. |

Reaction Mechanism Elucidation and Transition State Analysis

Computational studies are instrumental in elucidating the mechanisms of reactions involving azetidines, including their formation and ring-opening reactions. rsc.orgresearchgate.net For 2-(2-Thienyl)azetidine Hydrochloride, understanding these mechanisms at a molecular level requires the analysis of potential energy surfaces and the characterization of transition states.

The formation of the azetidine ring often proceeds via intramolecular cyclization. nih.govmedwinpublishers.com Theoretical calculations can model the transition state of this ring-closing step, providing information on the activation energy barrier. nih.gov These calculations have shown that the formation of a four-membered ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. researchgate.netacs.org

Ring-opening reactions of azetidines are also a subject of computational investigation due to the inherent ring strain. rsc.orgnih.gov The protonated nitrogen in this compound can facilitate ring-opening by acting as a good leaving group. Theoretical models can predict the regioselectivity of the ring-opening, i.e., which C-N bond is preferentially cleaved upon nucleophilic attack. nih.govfrontiersin.org Transition state analysis helps to understand the energy barriers associated with different pathways, thereby explaining the observed product distribution. researchgate.net For 2-aryl azetidines, the stability of potential carbocationic intermediates plays a significant role in the reaction mechanism. nih.gov

Table 2: Key Aspects of Reaction Mechanism Analysis for Azetidine Derivatives

| Reaction Type | Computational Focus | Insights Gained |

|---|---|---|

| Ring Formation (Cyclization) | Transition state geometry and energy of 4-exo-dig vs. 5-endo-dig cyclization. nih.gov | Rationalization of kinetic vs. thermodynamic product formation. researchgate.netacs.org |

| Ring Opening (Nucleophilic Attack) | Energy profiles of different nucleophilic attack pathways (at C2 and C4). | Prediction of regioselectivity and stereochemical outcome. nih.govfrontiersin.org |

| [2+2] Cycloaddition | Frontier orbital interactions and transition state energies for the aza-Paternò-Büchi reaction. researchgate.netmit.edu | Understanding reaction feasibility and stereoselectivity. |

Stereoselectivity Rationalization and Prediction

The stereochemistry of this compound is a critical aspect, as the C2 position is a stereocenter. Computational methods can be employed to rationalize and predict the stereochemical outcomes of reactions involving this compound.

In the synthesis of 2-substituted azetidines, diastereoselectivity is a key consideration, especially when chiral auxiliaries or catalysts are used. acs.orgrsc.org Theoretical models can help to understand the origin of this selectivity by analyzing the transition states leading to different stereoisomers. The lower energy transition state will correspond to the major product. Factors such as steric hindrance and electronic interactions in the transition state assembly determine the stereochemical preference. researchgate.net

For reactions where this compound is a reactant, such as ring-opening, computational studies can predict whether the reaction proceeds with inversion or retention of configuration at the stereocenter. This is achieved by modeling the trajectory of the incoming nucleophile and the departing groups. For instance, an S_N2-type mechanism would lead to inversion of stereochemistry. nih.gov

Table 3: Factors Influencing Stereoselectivity in Azetidine Chemistry

| Factor | Computational Investigation | Impact on Stereoselectivity |

|---|---|---|

| Steric Hindrance | Analysis of steric clashes in different transition state models. | Favors the formation of the sterically less hindered diastereomer. researchgate.net |

| Electronic Effects | Evaluation of orbital overlaps and electrostatic interactions. | Can favor specific orientations of reactants in the transition state. |

| Chiral Catalysts/Auxiliaries | Modeling the catalyst-substrate complex and subsequent transition states. rsc.org | The chiral environment of the catalyst directs the stereochemical outcome. |

| Solvent Effects | Inclusion of explicit or implicit solvent models in calculations. | Can stabilize certain transition states over others, influencing the diastereomeric ratio. |

Conformational Analysis and Ring Strain Contributions

The four-membered azetidine ring is subject to significant ring strain, which is a combination of angle strain (deviation from ideal tetrahedral angles) and torsional strain (eclipsing interactions). rsc.org The calculated ring strain for azetidine is approximately 25.4 kcal/mol. rsc.org This strain is a driving force for many of the reactions that azetidines undergo. rsc.org

Conformational analysis of this compound reveals that the azetidine ring is puckered, which helps to alleviate some of the torsional strain. medwinpublishers.com The degree of puckering and the preferred conformation can be determined through computational energy calculations. The substituent at the C2 position, the thienyl group, will have a preferred orientation (axial or equatorial-like) to minimize steric interactions.

The presence of the hydrochloride means the nitrogen atom is protonated and tetracoordinate. This will influence the ring's conformation compared to the free base. Computational models can accurately predict the most stable conformation by calculating the relative energies of different puckered forms and substituent orientations.

Table 4: Conformational and Strain Properties of Azetidine Rings

| Property | Description | Computational Insight |

|---|---|---|

| Ring Strain | Inherent energy due to non-ideal bond angles and eclipsing interactions. rsc.org | Quantification of strain energy and its contribution to reactivity. rsc.org |

| Ring Puckering | Non-planar conformation adopted to reduce torsional strain. medwinpublishers.com | Determination of the puckering angle and the energy barrier to ring inversion. |

| Substituent Orientation | The spatial arrangement of the thienyl group (axial vs. equatorial-like). | Calculation of the energy difference between conformers to predict the most stable arrangement. |

Strategic Applications of 2 2 Thienyl Azetidine Hydrochloride in Contemporary Organic Synthesis

As Versatile Intermediates for Complex Molecule Construction

Azetidines, including the 2-(2-thienyl) substituted variant, are prized intermediates in organic synthesis due to the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. rsc.org This strain, while rendering the molecule reactive, is balanced by greater stability compared to the more labile three-membered aziridines, allowing for easier handling and controlled reactivity. rsc.org This unique characteristic enables azetidines to undergo a variety of transformations, making them valuable precursors for more complex molecules.

The reactivity of the azetidine (B1206935) ring allows for facile functionalization through σ-N–C bond cleavage under appropriate conditions. rsc.org This property is exploited in the synthesis of diverse nitrogen-containing compounds. For instance, the nitrogen atom of the azetidine ring can be readily derivatized through reactions like N-alkylation and reductive amination, providing a straightforward method for introducing a variety of substituents. nih.gov This versatility is crucial for building molecular complexity and tailoring the properties of the final product.

Furthermore, the development of new synthetic methods continues to expand the utility of azetidines as intermediates. Recent advancements include their synthesis via intermolecular [2+2] photocycloadditions and palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which provide access to a broad range of functionalized azetidines that are otherwise difficult to prepare. rsc.org These methods underscore the growing importance of azetidines as foundational building blocks in the construction of intricate molecular frameworks.

Role as Chiral Building Blocks in Enantioselective Synthesis

The synthesis of optically active compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral 2-substituted azetidines, such as the 2-(2-thienyl) derivative, are highly sought-after building blocks for the enantioselective synthesis of a variety of molecules. nih.govnih.gov The defined stereochemistry at the C2 position of the azetidine ring can be effectively transferred to new products, enabling the synthesis of enantiomerically pure or enriched compounds.

One of the key challenges in organic synthesis is the creation of stereocenters with high enantioselectivity. Methodologies have been developed for the enantioselective synthesis of C2-functionalized azetidines, achieving high enantiomeric excesses (ee). nih.gov These protocols often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, enantioselective α-chlorination of aldehydes followed by a series of reactions can produce chiral azetidines with 84–92% ee. nih.gov

The rigid nature of the four-membered ring in azetidines, compared to larger five- and six-membered rings, facilitates stereoselective functionalization by leveraging the steric influence of existing substituents. nih.gov This has been demonstrated in the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, where the chiral auxiliary directs the approach of the electrophile, leading to high diastereoselectivity. nih.gov Such strategies allow for the preparation of a diverse array of optically active 2-substituted azetidines, which are valuable precursors for chiral amino acids, alkaloids, and other biologically active molecules. nih.gov

| Reaction Type | Starting Material | Key Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| Enantioselective α-chlorination/reductive amination/SN2 | Aldehydes | Organocatalyst | C2-functionalized azetidines | 84–92% | nih.gov |

| Diastereoselective α-alkylation | N-((S)-1-arylethyl)azetidine-2-carbonitriles | LDA/Benzyl (B1604629) bromide | α-benzylated azetidine-2-carbonitriles | High diastereoselectivity | nih.gov |

Utility as Ligands in Asymmetric Transition Metal Catalysis

In addition to their role as chiral building blocks, chiral azetidine derivatives have found application as ligands in asymmetric transition metal catalysis. The development of novel chiral ligands is crucial for advancing the field of asymmetric synthesis, as the ligand plays a key role in determining the enantioselectivity of the catalyzed reaction.

The nitrogen atom within the azetidine ring, along with other potential coordinating groups on the substituents, can effectively chelate to a metal center, creating a chiral environment around the catalytically active site. This chiral pocket then influences the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

While the direct use of 2-(2-thienyl)azetidine (B1521623) hydrochloride as a ligand is less documented, the broader class of chiral azetidines has been shown to be effective in various catalytic transformations. For instance, chiral azetidine-containing ligands have been employed in asymmetric diethyl zinc additions to aldehydes. bham.ac.uk The design and synthesis of new chiral ligands based on the azetidine scaffold remain an active area of research, with the potential to unlock new and more efficient asymmetric transformations. The 2-thienyl group, with its sulfur atom, could potentially offer unique coordination properties, making 2-(2-thienyl)azetidine an interesting candidate for future ligand development in asymmetric catalysis.

Precursors for the Design and Synthesis of Novel Heterocyclic Systems

The strained four-membered ring of azetidines not only allows for ring-opening reactions but also makes them suitable precursors for ring-expansion and rearrangement reactions, leading to the synthesis of other novel heterocyclic systems. nih.gov These transformations often proceed under the influence of Lewis or Brønsted acids, or through N-quaternization, which activates the ring towards nucleophilic attack or rearrangement. nih.gov

The versatility of azetidines as precursors is highlighted by their use in the synthesis of larger nitrogen-containing heterocycles, such as pyrrolidines and piperidines, which are also prevalent motifs in bioactive molecules. For example, ring-expansion reactions of azetidines can provide access to these larger ring systems with a high degree of stereochemical control.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Thienyl)azetidine Hydrochloride, and how can purity be maximized?

The synthesis typically involves cyclization reactions between thiophene derivatives and azetidine precursors. A common method includes reacting 2-thienyl-substituted amines with chloroacetyl chloride under basic conditions, followed by ring closure using catalytic bases like triethylamine. Purification via recrystallization in ethanol or acetonitrile yields >95% purity . Key parameters include temperature control (0–5°C during exothermic steps) and inert atmospheres to prevent oxidation of the thienyl group. HPLC with UV detection is recommended for purity validation .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR Spectroscopy : and NMR confirm the azetidine ring’s presence (δ ~3.5–4.0 ppm for N-CH protons) and thienyl aromaticity (δ ~6.8–7.2 ppm) .

- X-ray Diffraction (XRD) : Resolves stereochemistry and bond angles, critical for verifying the azetidine-thiophene linkage geometry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 200.05) and fragmentation patterns .

Advanced Research Questions

Q. How does the thienyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-rich thienyl sulfur enhances the azetidine ring’s susceptibility to nucleophilic attack at the β-carbon. For example, in reactions with Grignard reagents, the thienyl group stabilizes transition states via conjugation, leading to regioselective substitution. Kinetic studies using DFT calculations suggest a 1.8× faster reaction rate compared to phenyl-substituted analogs . Optimize reactions by using polar aprotic solvents (e.g., DMF) and temperatures ≤60°C to avoid ring-opening side reactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC values (e.g., 10–50 μM for kinase inhibition) may arise from assay conditions. Standardize protocols:

- Enzyme Assays : Use recombinant kinases (e.g., JAK3) with ATP concentrations fixed at 1 mM.

- Cell-Based Studies : Control for membrane permeability via logP adjustments (target logP ~2.5 using prodrug esterification) .

- Meta-Analysis : Cross-reference data from orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) to validate targets .

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact pharmacological profiles?

Introducing electron-withdrawing groups (e.g., -CF) at the phenyl position (see analog 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride) increases metabolic stability (t from 2h to 6h in hepatocyte assays) but reduces solubility. SAR studies suggest:

- Bioavailability : LogD adjustments from 1.2 to 0.8 via PEGylation improve aqueous solubility by 40% .

- Target Selectivity : Fluorine’s electronegativity enhances H-bonding with kinase active sites, reducing off-target effects (e.g., 10-fold selectivity over EGFR) .

Q. What methodologies elucidate the compound’s mechanism in neurological target modulation?

- Patch-Clamp Electrophysiology : Assess ion channel modulation (e.g., NMDA receptor currents) in hippocampal neurons .

- Molecular Dynamics Simulations : Map interactions with serotonin transporters (SERT), highlighting salt-bridge formation between the hydrochloride moiety and Asp98 .